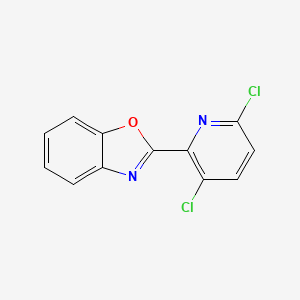![molecular formula C18H15NO5 B5602922 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is a compound with potential applications in various fields due to its chemical structure and properties. The compound is related to the chromene family, known for their significant biological activities.
Synthesis Analysis
A novel approach towards the synthesis of a related compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described, involving multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid (Lichitsky, Komogortsev, & Melekhina, 2021).
Molecular Structure Analysis
The molecular structure of related compounds such as p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined using X-ray diffraction analysis, which can offer insights into the structure of this compound (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are functionally similar to the compound , exhibit a linearly extended conformation in their crystal structure. This insight may help understand the chemical reactivity of this compound (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Physical Properties Analysis
The synthesis and crystallization conditions can provide valuable information about the physical properties of these compounds. For example, the synthesis conditions of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside reveal aspects of solubility and crystallization (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
The antibacterial effects of similar compounds, such as synthesized derivatives of 4-hydroxy-chromen-2-one, indicate potential chemical properties of this compound. These derivatives have shown high levels of antibacterial activity, suggesting similar potentials for our compound of interest (Behrami & Dobroshi, 2019).
科学的研究の応用
Antibacterial Applications
Research has demonstrated the antibacterial efficacy of compounds related to 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and reported significant bacteriostatic and bactericidal activities against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting potential for developing new antibacterial agents (Behrami & Dobroshi, 2019). Similarly, Hamdi et al. (2012) synthesized new coumarin derivatives and found them to be more active against E. coli, S. aureus, and B. subtilis than standard references, highlighting the antimicrobial potential of such compounds (Hamdi et al., 2012).
Antioxidant Applications
Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, finding that certain derivatives exhibited excellent antioxidant properties when compared to ascorbic acid, indicating their potential as antioxidant agents (Kadhum et al., 2011). Čačić et al. (2010) also synthesized Schiff’s bases and thiazolidine-4-ones bearing hydroxyl groups on the phenyl ring and found that they showed significant antioxidant activity, further supporting the antioxidant applications of these compounds (Čačić et al., 2010).
Neuroprotective Applications
Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them against acetylcholinesterase and butylcholinesterase, finding significant inhibitory activity. Compound 6c, in particular, showed high acetylcholinesterase inhibitory activity and significant neuroprotective effects against H2O2-induced PC12 oxidative stress, indicating the potential of these compounds in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)17-9-15(20)14-8-13(23-10-18(19)21)6-7-16(14)24-17/h2-9H,10H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDIPSUZPLKYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)
![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)
![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5602888.png)
![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)

![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)
![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)